molecular formula C15H17NS B8720121 2-(Benzhydrylthio)ethanamine CAS No. 15515-59-0

2-(Benzhydrylthio)ethanamine

Cat. No. B8720121
Key on ui cas rn: 15515-59-0
M. Wt: 243.4 g/mol
InChI Key: BIPNUYXEYOEPHN-UHFFFAOYSA-N
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Patent
US04673562

Procedure details

A mixture of 2-mercaptoethylamine hydrochloride (12.058 g, 0.106 mol) and diphenylmethanol (20.062 g, 0.109 mol) in CF3CO2H (180 ml) was stirred at room temperature for 5.5 hours, then evaporated to a brownish/orange oil. Ether (500 ml) and 2N NaOH (200 ml) were added. The ether layer was washed with water (3×100 ml), saturated aqueous NaCl (100 ml), dried (MgSO4) and most of the ether removed in vacuo. The solution was cooled to -10° giving white crystalline compound (XXVI). This material was filtered, washed with cold ether and dried in vacuo (18.323 g, 71%). The volume of the combined washing and filtrate was reduced and cooled (-10° C.) giving a second crop, combined yield 20.479 g (84%), mp 74° .
Quantity
12.058 g
Type
reactant
Reaction Step One
Quantity
20.062 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[SH:2][CH2:3][CH2:4][NH2:5].[C:6]1([CH:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)O)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(C(O)=O)(F)(F)F>[C:6]1([CH:12]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[S:2][CH2:3][CH2:4][NH2:5])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.058 g
Type
reactant
Smiles
Cl.SCCN
Name
Quantity
20.062 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)C1=CC=CC=C1
Name
Quantity
180 mL
Type
solvent
Smiles
C(F)(F)(F)C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to a brownish/orange oil
ADDITION
Type
ADDITION
Details
Ether (500 ml) and 2N NaOH (200 ml) were added
WASH
Type
WASH
Details
The ether layer was washed with water (3×100 ml), saturated aqueous NaCl (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
most of the ether removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to -10°

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(SCCN)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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